Eliapixant

P2X3 receptor pharmacology In vitro selectivity profiling Taste disturbance liability

Eliapixant (BAY 1817080) is a highly selective P2X3 homotrimer antagonist (IC₅₀ ~8 nM) with a 13–20-fold selectivity window over P2X2/3 heterotrimers. This engineered selectivity clinically decouples antitussive efficacy from dose-limiting taste disturbances (dysgeusia) seen with less selective agents like gefapixant. Ideal for in vitro P2X3 signaling studies, PK/PD modeling (t½ ~48 h, CYP3A4 clearance), and as a critical DILI reference compound—its hepatotoxicity is compound-specific, not a class effect. Suitable for acute/sub-chronic in vivo studies with hepatic monitoring. Program discontinued after Phase 2b; limited availability.

Molecular Formula C22H21F3N4O3S
Molecular Weight 478.5 g/mol
CAS No. 1948229-21-7
Cat. No. B607290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEliapixant
CAS1948229-21-7
SynonymsEliapixant
Molecular FormulaC22H21F3N4O3S
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F
InChIInChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1
InChIKeyGTQPEQGDLVSFJO-CXAGYDPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eliapixant (CAS 1948229-21-7): A Highly Selective P2X3 Receptor Antagonist for Refractory Chronic Cough Research and Beyond


Eliapixant (BAY 1817080; CAS 1948229-21-7) is a small-molecule, orally bioavailable antagonist of the purinergic P2X3 receptor. It was developed to address the therapeutic rationale for P2X3 antagonism in disorders of neuronal hypersensitivity—including refractory chronic cough (RCC), neuropathic pain, and endometriosis—while mitigating the taste-disturbance liabilities associated with less selective, first-generation agents that also inhibit the P2X2/3 heterotrimer [1]. Eliapixant exhibits high in vitro potency (IC₅₀ ~8 nM) and demonstrable selectivity for the P2X3 homotrimer over other P2X subtypes, including P2X2/3 . Its clinical development, which progressed through Phase 2b, established proof-of-concept for antitussive efficacy and a differentiated tolerability profile, though an unexpected drug-induced liver injury signal ultimately halted the program, a critical factor for any procurement or research decision involving this molecule [2].

Why Eliapixant Cannot Be Directly Substituted by Other P2X3 Antagonists in Research or Clinical Development


The P2X3 antagonist class is not functionally interchangeable. Key differentiation arises from the magnitude of selectivity for the P2X3 homotrimer versus the P2X2/3 heterotrimer. P2X2/3 inhibition is the primary driver of dose-limiting taste disturbances (dysgeusia) observed with less selective agents like gefapixant [1]. Eliapixant was engineered with a ~13–20-fold in vitro selectivity window for P2X3 over P2X2/3, a property intended to decouple efficacy from this adverse event [1]. This selectivity directly impacts the clinically achievable therapeutic window, the incidence of taste-related adverse events, and the overall benefit-risk calculus. Furthermore, the specific safety signal of drug-induced liver injury observed with eliapixant in the PAGANINI trial is not a class effect; it is compound-specific and represents a critical, non-interchangeable property for any user sourcing this molecule for comparative or mechanistic studies [2].

Quantitative Differentiation of Eliapixant (1948229-21-7) from P2X3 Antagonist Comparators


In Vitro Potency and Selectivity Advantage of Eliapixant Over Gefapixant

Eliapixant demonstrates a higher degree of selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer compared to the first-generation antagonist gefapixant. While gefapixant shows minimal discrimination (selectivity ratio of ~1.5× for P2X3 vs. P2X2/3), eliapixant exhibits a 13–20-fold selectivity window in vitro [1][2]. This selectivity is the primary pharmacological basis for the observed reduction in taste-related adverse events, which are mediated by P2X2/3 inhibition.

P2X3 receptor pharmacology In vitro selectivity profiling Taste disturbance liability

Clinical Antitussive Efficacy in Refractory Chronic Cough: A Cross-Study Comparison with Gefapixant and Placebo

In a Phase 2a crossover study in patients with refractory chronic cough (RCC), eliapixant at 750 mg twice daily produced a 25% reduction in 24-hour cough frequency relative to placebo (p=0.002) after one week of treatment [1]. In a separate network meta-analysis, the median reduction in 24-hour cough frequency for gefapixant at its effective dose (ED₅₀) was estimated to be 28.1% relative to baseline, while placebo effect was substantial at a mean of 33.1% reduction [2]. Eliapixant's Phase 2b PAGANINI study confirmed a statistically significant dose-response signal for cough reduction (p<0.1, one-sided) across doses of 25–150 mg BID, though detailed effect sizes at each dose were not fully disclosed [3].

Chronic cough Antitussive efficacy Phase 2a clinical trial

Taste Tolerability Advantage: Quantitative Comparison with Gefapixant

Eliapixant's improved P2X3/P2X2/3 selectivity translates into a clinically meaningful reduction in the incidence of taste-related adverse events. In the Phase 2a study, cumulative rates of taste-related AEs were 3% with placebo and 5–21% with eliapixant, depending on the dose; all events were mild in severity [1]. In contrast, a network meta-analysis estimated that gefapixant was associated with a substantially higher absolute risk difference of taste disturbance: a median of 38 additional cases per 100 patients compared to placebo [2]. In the Phase 2b PAGANINI study, dysgeusia occurred in 1–16% of eliapixant-treated patients, remaining dose-related but infrequent and mild [3].

Adverse events Dysgeusia Tolerability profile

Pharmacokinetic Profile: Half-Life and Metabolic Clearance Characteristics

Eliapixant exhibits a long terminal half-life, enabling once- or twice-daily dosing. In a mass balance study, the mean terminal half-life of unchanged eliapixant in plasma was 48.3 hours [1]. Unchanged parent drug constituted the predominant circulating component (72.6% of total radioactivity AUC), with oxidative biotransformation (>90% of dose) mediated primarily by CYP3A4 accounting for nearly all clearance [1]. This is consistent with earlier Phase I data reporting a half-life range of 23.5–58.9 hours under fasted conditions [2]. The long half-life and high metabolic clearance via CYP3A4 differentiate eliapixant from other P2X3 antagonists with shorter half-lives or different metabolic pathways, impacting dosing regimen design and potential for drug-drug interactions.

Pharmacokinetics Half-life Metabolic stability

Critical Safety Signal: Drug-Induced Liver Injury in Phase 2b Trial

A key differentiator for eliapixant is the emergence of a moderate drug-induced liver injury (DILI) case during the Phase 2b PAGANINI study. This event occurred in a single participant receiving the highest dose (150 mg twice daily) and directly led to intensified liver monitoring protocols and the ultimate discontinuation of the entire eliapixant development program by Bayer AG across all indications [1]. This safety signal is compound-specific and has not been reported as a class-wide liability for other P2X3 antagonists in advanced development. For any scientific or industrial user, this is the single most important differentiating factor, as it defines the compound's known risk profile and directly informs its suitability for any research application, particularly in vivo studies.

Drug-induced liver injury Safety pharmacology Hepatotoxicity

Targeted Research and Industrial Applications for Eliapixant (1948229-21-7) Based on Quantitative Evidence


In Vitro Pharmacology: Benchmarking P2X3 Selectivity and Potency

Eliapixant is ideally suited for in vitro studies requiring a highly selective P2X3 antagonist with minimal cross-reactivity to P2X2/3 heterotrimers. Its defined IC₅₀ (8 nM) and 13–20× selectivity window over P2X2/3 make it a precise tool for dissecting P2X3-specific signaling pathways in recombinant cell lines, primary neuronal cultures, or tissue preparations. Researchers can use eliapixant to establish potency benchmarks for novel P2X3 antagonists or to validate P2X3-dependent phenotypes without the confounding variable of P2X2/3 inhibition [1].

In Vivo Efficacy Models of Chronic Cough and Pain (with Hepatic Monitoring)

Given its validated in vivo efficacy in reducing cough frequency in clinical trials (25% placebo-adjusted reduction) and its preclinical demonstration of analgesic effects in inflammatory pain and endometriosis models, eliapixant remains a viable tool for acute or sub-chronic in vivo studies in relevant animal models [2][3]. However, its known association with drug-induced liver injury in humans at high doses necessitates that any in vivo use includes rigorous hepatic monitoring (e.g., serum ALT/AST) and careful dose selection to mitigate potential hepatotoxicity in animal species. This makes it particularly valuable for studies specifically investigating the relationship between P2X3 selectivity, hepatotoxicity risk, and efficacy.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Long-Acting P2X3 Antagonists

Eliapixant's long terminal half-life (48.3 h mean) and high metabolic clearance via CYP3A4 (>90% of dose) provide a unique PK profile for modeling sustained target engagement. Researchers can leverage this data to build PK/PD models exploring the relationship between plasma concentration, P2X3 receptor occupancy (>80% predicted at therapeutic doses), and pharmacodynamic endpoints like cough suppression or taste perception. This scenario is particularly relevant for developing next-generation P2X3 antagonists with optimized dosing regimens and improved safety margins [4].

Safety Pharmacology and Toxicology Studies: A Reference Compound for DILI Risk Assessment

Eliapixant's well-documented clinical DILI signal, which led to its program termination, makes it a critical reference compound for safety pharmacology and toxicology studies. It can be used as a positive control or benchmark in assays designed to predict or investigate mechanisms of drug-induced liver injury, particularly for compounds in the P2X3 antagonist class or those sharing similar metabolic pathways (e.g., CYP3A4 substrates). This application leverages eliapixant's unique, compound-specific liability to advance the science of hepatotoxicity prediction and risk mitigation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eliapixant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.